1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene
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Overview
Description
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of two methoxy groups and a nitroethenyl group attached to a benzene ring
Scientific Research Applications
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Mechanism of Action
Mode of Action
It’s known that nitroethenyl compounds can undergo electrophilic aromatic substitution reactions . This suggests that the compound might interact with its targets by forming covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given its structural similarity to other nitroethenyl compounds, it might influence pathways involving electrophilic aromatic substitution .
Pharmacokinetics
Its molecular weight (209199 g/mol) and LogP (217) suggest that it might have good bioavailability .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it might cause changes in the function of its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene .
Safety and Hazards
Future Directions
1,2-Dimethoxy-4-nitro-benzene (DMNB1) and 1,4-dimethoxy-2-nitro-benzene (DMNB2) have been studied as new redox shuttle additives for overcharge protection in lithium-ion batteries . This suggests potential future applications of 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene in the field of energy storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene can be synthesized through several methodsThe nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent step involves the reaction of the nitrated intermediate with an appropriate aldehyde in the presence of a base to form the nitroethenyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperature and pressure.
Substitution: Sodium hydroxide, nucleophiles, elevated temperatures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxybenzene: Different substitution pattern on the benzene ring, leading to distinct chemical properties.
1,3-Dimethoxybenzene: Another isomer with different reactivity and applications.
Uniqueness: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the presence of both methoxy and nitroethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene involves the reaction of 1,4-dimethoxybenzene with 2-nitroethenal in the presence of a base to form the desired product.", "Starting Materials": [ "1,4-dimethoxybenzene", "2-nitroethenal", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,4-dimethoxybenzene in a suitable solvent (e.g. ethanol)", "Step 2: Add 2-nitroethenal to the reaction mixture and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction", "Step 4: Extract the product with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] } | |
CAS No. |
108536-18-1 |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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